

structural basis of CYP51-IN-13 inhibition

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Compound of Interest

Compound Name: CYP51-IN-13

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An In-depth Technical Guide on the Structural Basis of Cytochrome P450 51 (CYP51) Inhibition

Disclaimer: Information regarding a specific inhibitor designated "**CYP51-IN-13**" was not found in publicly available scientific literature. This guide therefore provides a comprehensive overview of the structural basis of CYP51 inhibition using data from well-characterized inhibitors, such as clinical azoles and other experimental compounds.

Introduction

Cytochrome P450 51 (CYP51), also known as sterol 14 α -demethylase, is a crucial enzyme in the biosynthesis of sterols, which are essential components of cellular membranes in eukaryotes.^{[1][2][3][4]} The enzyme catalyzes the three-step oxidative removal of the 14 α -methyl group from sterol precursors like lanosterol.^[5] This process is vital for producing ergosterol in fungi and cholesterol in mammals.^[5] Due to its essential role, particularly in pathogenic fungi and protozoa, CYP51 has become a primary target for the development of antimicrobial drugs.^{[2][3][6]} The majority of clinical antifungal agents are azole-based compounds that function by inhibiting CYP51.^{[6][7]} This guide details the structural and molecular principles underlying CYP51 inhibition, providing quantitative data, experimental methodologies, and visual workflows for researchers in drug development.

Mechanism of CYP51 Inhibition

The primary mechanism of inhibition for the widely used azole class of drugs involves direct interaction with the central heme iron of the CYP51 enzyme.^[2] The inhibitor, typically containing an imidazole or triazole ring, coordinates to the heme iron via a lone pair of electrons from a nitrogen atom.^{[2][8]} This binding event prevents the activation of molecular

oxygen, a critical step in the catalytic cycle, thereby halting the demethylation of the sterol substrate.[2]

The specificity and potency of these inhibitors are further determined by interactions between the inhibitor's side chains and the amino acid residues lining the enzyme's active site and substrate access channel.[1][2] These interactions are predominantly hydrophobic, but hydrogen bonds can also play a significant role.[1] Structural studies have revealed that upon inhibitor binding, CYP51 can undergo substantial conformational changes, particularly in the B'-helix and the F-G loop regions, which can influence ligand entry and binding affinity.[1]

Quantitative Data on CYP51 Inhibitors

The efficacy of CYP51 inhibitors is quantified by parameters such as the half-maximal inhibitory concentration (IC_{50}) and the dissociation constant (K_d). The following tables summarize publicly available data for various inhibitors against CYP51 from different species.

Table 1: IC_{50} Values of Inhibitors against Fungal and Protozoal CYP51

Inhibitor	Target Organism/Enzyme	IC ₅₀ (μM)	Reference(s)
Fluconazole	Candida albicans CYP51	0.4 - 0.6	[7]
Itraconazole	Candida albicans CYP51	0.4 - 0.6	[7]
Ketoconazole	Candida albicans CYP51	0.4 - 0.6	[7]
Ketoconazole	Trypanosoma cruzi CYP51	0.014	[9][10]
Itraconazole	Trypanosoma cruzi CYP51	0.029	[9][10]
Posaconazole	Trypanosoma cruzi CYP51	0.048	[9][10]
Miconazole	Trypanosoma cruzi CYP51	0.057	[9][10]
Fluconazole	Trypanosoma cruzi CYP51	0.88	[9][10]
VT-1161	Candida albicans CYP51	1.4 - 1.6	[11]
VT-1161	Trichophyton rubrum CYP51	0.14	[11]
VT-1129	Cryptococcus neoformans CYP51	0.15 - 0.18	[11]
Ketaminazole	Fungal CYP51	0.043	[12]

Table 2: Dissociation Constants (K_d) of Inhibitors for CYP51

Inhibitor	Target Organism/Enzyme	K_d (nM)	Reference(s)
EPBA	Mycobacterium tuberculosis CYP51	5,000	[13]
Fluconazole	Mycobacterium tuberculosis CYP51	30,000	[13]
VT-1161	Candida albicans CYP51	< 39	[11]
VT-1161	Trichophyton rubrum CYP51	242	[11]
VT-1129	Cryptococcus neoformans CYP51	~11	[11]
VT-1598	Aspergillus fumigatus CYP51B	13	[11]
VNI	Human CYP51 (T318I mutant)	400	[14]
Compound 19	Candida albicans CYP51	43 ± 18	[15]

Experimental Protocols

Recombinant CYP51 Expression and Purification

This protocol describes a general method for producing soluble, active CYP51 in *E. coli*, which is essential for in vitro assays and structural studies.

- Gene Synthesis and Cloning: The gene encoding the target CYP51 (e.g., from *Candida albicans*) is codon-optimized for expression in *Escherichia coli*. To improve solubility, the N-terminal transmembrane domain is often truncated or replaced.[\[11\]](#)[\[16\]](#) The gene is then cloned into an expression vector, such as the pET series, containing a purification tag (e.g., N-terminal His-tag).[\[16\]](#)[\[17\]](#)

- Protein Expression: The expression vector is transformed into a suitable *E. coli* strain like BL21(DE3).^{[16][17]} Cultures are grown at 37°C to a mid-log phase (OD₆₀₀ of 0.6-0.8). Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.5 mM), and the culture is incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours to promote proper protein folding.^{[16][18]}
- Cell Lysis and Solubilization: Cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is performed via sonication or high-pressure homogenization.^[16] Since CYP51 is a membrane-associated protein, the membrane fraction is collected by ultracentrifugation and solubilized using detergents like sodium cholate or CHAPS.^{[17][18]}
- Purification: The solubilized protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).^{[16][18]} The column is washed extensively, and the protein is eluted with a high concentration of imidazole (e.g., 250 mM).^[18] Further purification steps, such as ion-exchange and size-exclusion chromatography, can be employed to achieve high purity, which is assessed by SDS-PAGE.^[16]

CYP51 Enzyme Inhibition Assay (IC₅₀ Determination)

This assay measures the ability of a compound to inhibit the catalytic activity of CYP51.

- Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the purified CYP51 enzyme (e.g., 37 pmoles/mL), its redox partner (e.g., cytochrome P450 reductase), the sterol substrate (e.g., 50-100 μM lanosterol or a fluorescent substrate like BOMCC), and a buffer solution (e.g., 50 mM potassium phosphate, pH 7.4).^{[3][9][10]}
- Inhibitor Addition: The test inhibitor is added at various concentrations, typically from a stock solution in DMSO. A vehicle control (DMSO only) is included to determine 100% enzyme activity.^[16]
- Reaction Initiation and Analysis: The reaction is pre-incubated at 37°C for 5 minutes before being initiated by the addition of NADPH.^{[9][10]} The reaction proceeds for a set time (e.g., 30-60 minutes).^[16] The conversion of the substrate to the product is quantified. For natural substrates, sterols are extracted and analyzed by HPLC or GC-MS.^[17] For fluorogenic substrates, the increase in fluorescence is monitored kinetically.^{[9][10]}

- Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC_{50} value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve using non-linear regression.[16]

Ligand Binding Assay (K_d Determination)

This spectral titration assay measures the direct binding of an inhibitor to the CYP51 heme iron to determine the dissociation constant (K_d).

- Principle: Inhibitors like azoles that coordinate with the heme iron cause a characteristic spectral shift (a Type II shift) in the Soret peak of the P450 enzyme, from ~417 nm to ~429-431 nm.[7][14]
- Protocol: Purified CYP51 (e.g., 0.5 μ M) in a suitable buffer is placed in a spectrophotometer cuvette.[14] The inhibitor is titrated into the cuvette in small, incremental amounts from a concentrated stock.[14] After each addition, the solution is allowed to equilibrate, and a UV-visible absorbance spectrum (typically 350-500 nm) is recorded.[16]
- Data Analysis: The change in absorbance at the peak and trough of the difference spectrum is plotted against the total inhibitor concentration. The resulting data is fitted to a binding isotherm equation (e.g., the Morrison or quadratic equation for tight binding) to calculate the K_d value.[14]

X-ray Crystallography

Determining the crystal structure of a CYP51-inhibitor complex provides the definitive structural basis for inhibition.

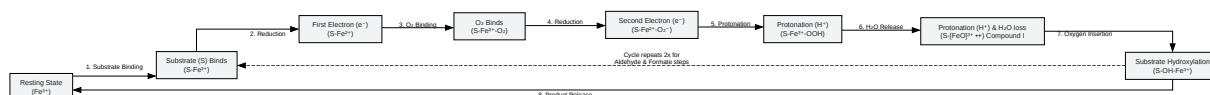
- Crystallization: The purified CYP51 protein is concentrated (e.g., to 0.2 mM) and co-crystallized with a saturating concentration of the inhibitor.[19] Crystals are grown using methods like vapor diffusion in hanging or sitting drops, screening a wide range of buffer, pH, and precipitant conditions.[19]
- Data Collection and Structure Solution: Crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The structure is solved using molecular replacement with a known CYP51 structure as a search model. The inhibitor

is then modeled into the electron density map, and the entire complex is refined to high resolution.[\[13\]](#)

Visualizations: Pathways and Workflows

CYP51 Catalytic Cycle

The following diagram illustrates the multi-step catalytic cycle that CYP51 uses for the 14α -demethylation of sterol substrates. Azole inhibitors block this cycle by preventing the binding of molecular oxygen at step 3.

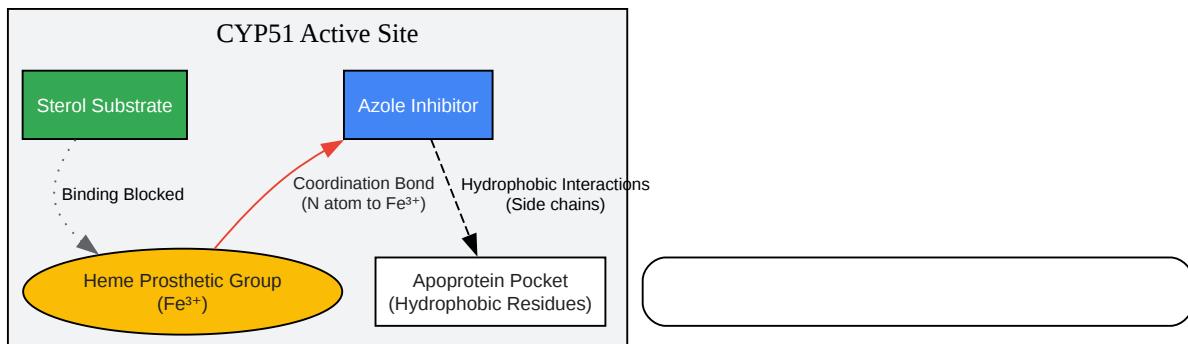


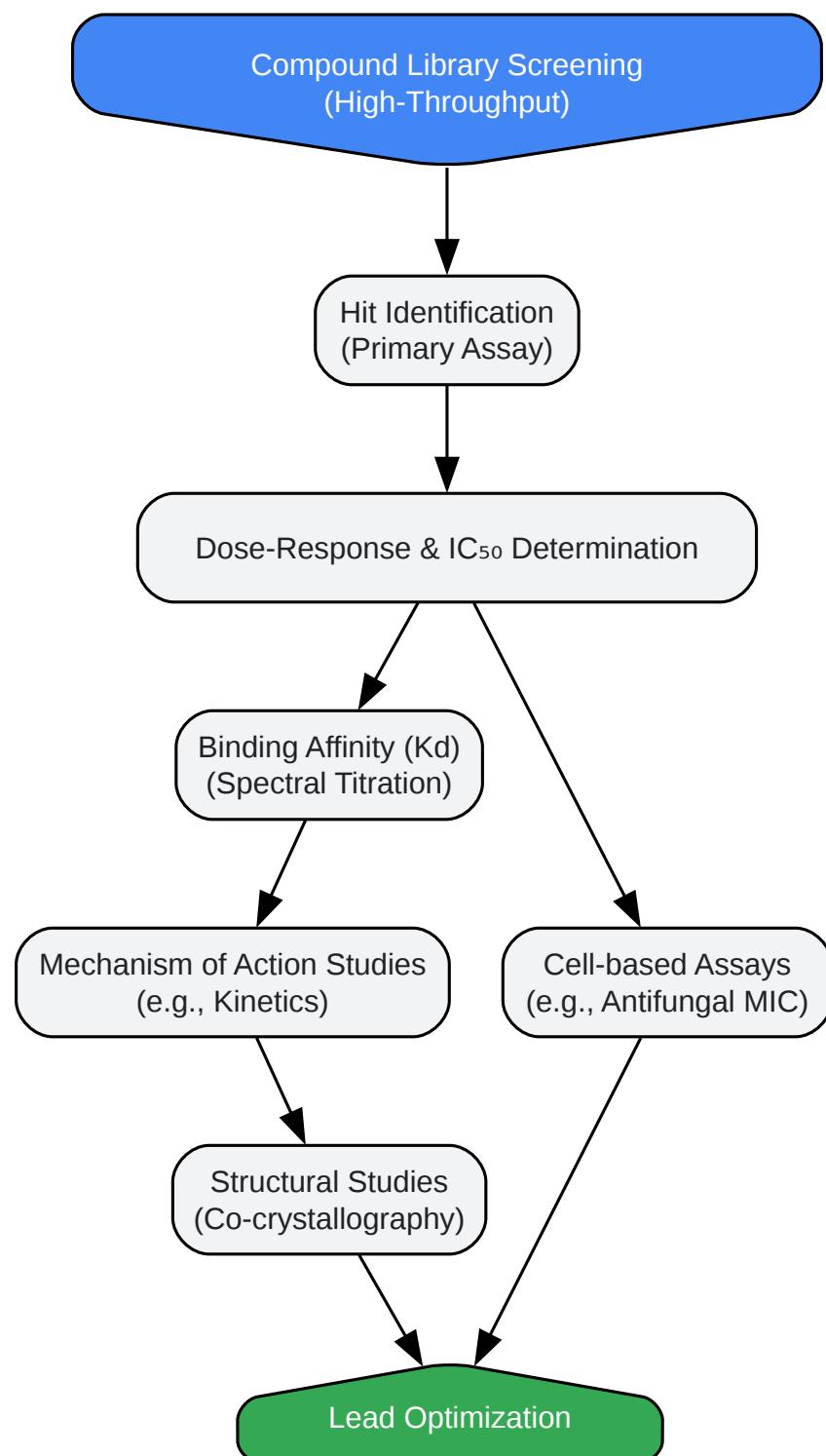
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Caption: The catalytic cycle of CYP51 for sterol demethylation.

Mechanism of Azole Inhibition

This diagram shows the core mechanism by which azole inhibitors interact with the CYP51 active site to block its function.





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